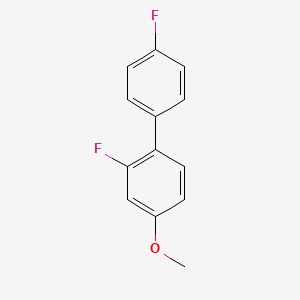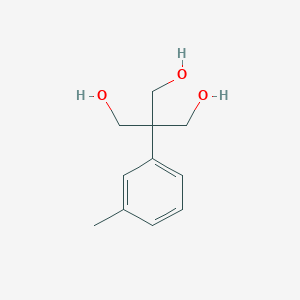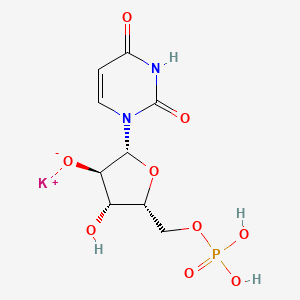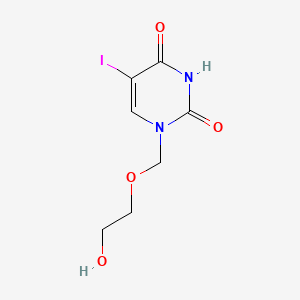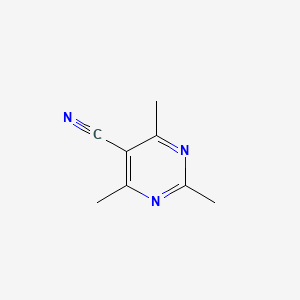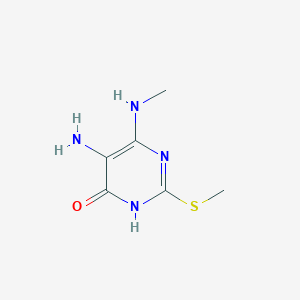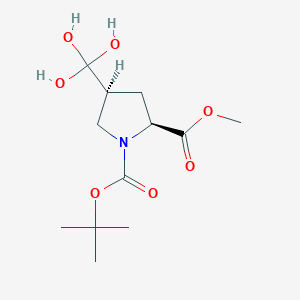
(4S)-1-Boc-4-methylthiol-L-prolinemethylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-Boc-4-methylthiol-L-prolinemethylester is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methylthiol group, and a proline ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-methylthiol-L-prolinemethylester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a Boc protecting group.
Introduction of the methylthiol group: The protected proline is then reacted with a suitable thiolating agent to introduce the methylthiol group.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
(4S)-1-Boc-4-methylthiol-L-prolinemethylester can undergo various chemical reactions, including:
Oxidation: The methylthiol group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Free amino derivatives.
科学研究应用
(4S)-1-Boc-4-methylthiol-L-prolinemethylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of (4S)-1-Boc-4-methylthiol-L-prolinemethylester involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methylthiol group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
(4S)-1-Boc-4-hydroxy-L-prolinemethylester: Similar structure but with a hydroxy group instead of a methylthiol group.
(4S)-1-Boc-4-amino-L-prolinemethylester: Contains an amino group instead of a methylthiol group.
Uniqueness
(4S)-1-Boc-4-methylthiol-L-prolinemethylester is unique due to the presence of the methylthiol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
属性
分子式 |
C12H21NO7 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(trihydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)20-10(15)13-6-7(12(16,17)18)5-8(13)9(14)19-4/h7-8,16-18H,5-6H2,1-4H3/t7-,8-/m0/s1 |
InChI 键 |
UGUDHDCHVOYMKF-YUMQZZPRSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C(O)(O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


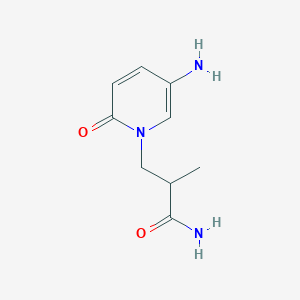
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
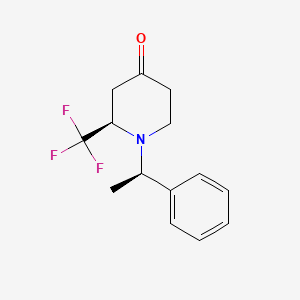
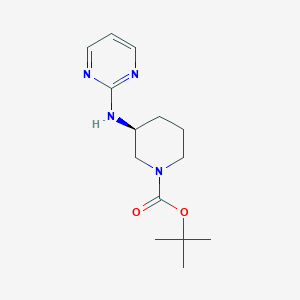
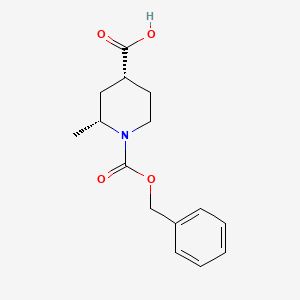
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![(2S)-2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13091902.png)
